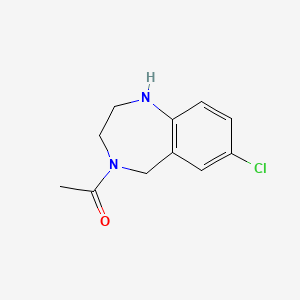
1-(7-Chloro-1,2,3,5-tetrahydro-4H-1,4-benzodiazepin-4-yl)ethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(7-Chloro-1,2,3,5-tetrahydro-4H-1,4-benzodiazepin-4-yl)ethan-1-one is a compound belonging to the benzodiazepine class. Benzodiazepines are well-known for their psychoactive properties, often used in the treatment of anxiety, insomnia, and other conditions. This particular compound is characterized by its unique structure, which includes a chloro-substituted benzodiazepine ring fused with an ethanone group.
Méthodes De Préparation
The synthesis of 1-(7-Chloro-1,2,3,5-tetrahydro-4H-1,4-benzodiazepin-4-yl)ethan-1-one typically involves the following steps:
Starting Materials: The synthesis begins with aminobenzophenones.
Cyclization: The aminobenzophenones undergo cyclization to form the benzodiazepine core.
Ethanone Addition: Finally, the ethanone group is added to complete the synthesis.
Industrial production methods often utilize continuous flow chemistry, which allows for efficient and scalable synthesis of benzodiazepines .
Analyse Des Réactions Chimiques
1-(7-Chloro-1,2,3,5-tetrahydro-4H-1,4-benzodiazepin-4-yl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: Halogen substitution reactions can replace the chloro group with other functional groups.
Cyclization: Intramolecular cyclization can lead to the formation of fused ring systems.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like thionyl chloride .
Applications De Recherche Scientifique
1-(7-Chloro-1,2,3,5-tetrahydro-4H-1,4-benzodiazepin-4-yl)ethan-1-one has several scientific research applications:
Chemistry: It serves as a key intermediate in the synthesis of various benzodiazepine derivatives.
Biology: It is used in studies related to neurotransmitter modulation and receptor binding.
Medicine: This compound is investigated for its potential therapeutic effects in treating anxiety, epilepsy, and other neurological disorders.
Mécanisme D'action
The mechanism of action of 1-(7-Chloro-1,2,3,5-tetrahydro-4H-1,4-benzodiazepin-4-yl)ethan-1-one involves binding to the gamma-aminobutyric acid (GABA) receptors in the brain. This binding enhances the inhibitory effects of GABA, leading to sedative, anxiolytic, and anticonvulsant effects. The molecular targets include GABA-A receptors, and the pathways involved are primarily related to neurotransmitter modulation .
Comparaison Avec Des Composés Similaires
1-(7-Chloro-1,2,3,5-tetrahydro-4H-1,4-benzodiazepin-4-yl)ethan-1-one can be compared with other benzodiazepines such as:
Diazepam: Known for its anxiolytic and muscle relaxant properties.
Clonazepam: Used primarily for its anticonvulsant effects.
Lorazepam: Noted for its strong sedative properties.
The uniqueness of this compound lies in its specific substitution pattern and its potential for targeted therapeutic applications.
Propriétés
Numéro CAS |
57756-38-4 |
|---|---|
Formule moléculaire |
C11H13ClN2O |
Poids moléculaire |
224.68 g/mol |
Nom IUPAC |
1-(7-chloro-1,2,3,5-tetrahydro-1,4-benzodiazepin-4-yl)ethanone |
InChI |
InChI=1S/C11H13ClN2O/c1-8(15)14-5-4-13-11-3-2-10(12)6-9(11)7-14/h2-3,6,13H,4-5,7H2,1H3 |
Clé InChI |
MXRYBEQHEZGNNP-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)N1CCNC2=C(C1)C=C(C=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Acetic acid;11-[chloro(dimethyl)silyl]undecan-1-ol](/img/structure/B14629463.png)

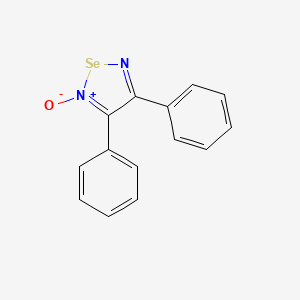
![Acetic acid, [[(benzoylamino)methyl]thio]-](/img/structure/B14629479.png)

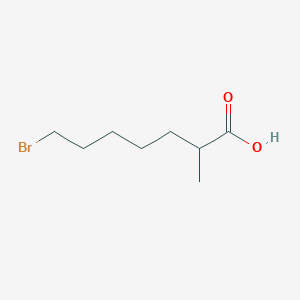
![N,N'-[(3-Chlorophenyl)methylene]bis(2,2-dichloroacetamide)](/img/structure/B14629500.png)
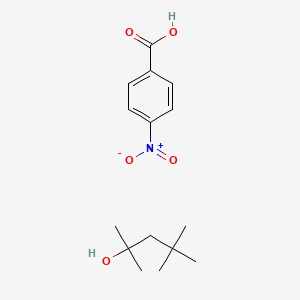

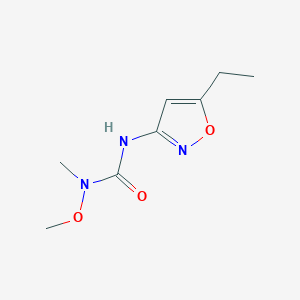
![10H-Phenothiazine, 3-[(4-chlorophenyl)sulfonyl]-](/img/structure/B14629528.png)


